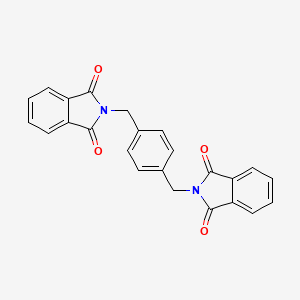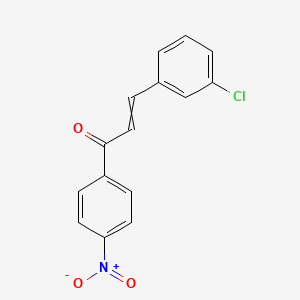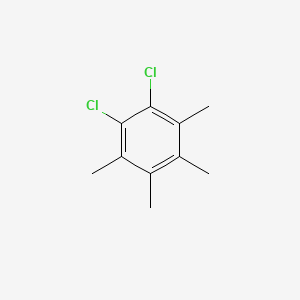
Benzene, 1,4-bis(phthalimidomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis(phthalimidomethyl)- is an organic compound characterized by the presence of two phthalimide groups attached to a benzene ring at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(phthalimidomethyl)- typically involves the reaction of 1,4-bis(bromomethyl)benzene with potassium phthalimide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The potassium phthalimide acts as a nucleophile, displacing the bromine atoms and forming the desired product.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(phthalimidomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: Benzene, 1,4-bis(phthalimidomethyl)- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents.
Oxidation and Reduction: The phthalimide groups can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the phthalimide groups.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include halogenated or nitrated derivatives of Benzene, 1,4-bis(phthalimidomethyl)-.
Oxidation Products: Oxidation can lead to the formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-bis(phthalimidomethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Materials Science: The compound’s structural features make it useful in the development of polymers and other advanced materials.
Biology and Medicine: While specific biological applications are less documented, phthalimide derivatives are known for their biological activity, including potential use as enzyme inhibitors.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis(phthalimidomethyl)- primarily involves its ability to participate in electrophilic aromatic substitution reactions. The benzene ring acts as an electron-rich center, facilitating the attack by electrophiles. The phthalimide groups can also interact with various molecular targets, potentially inhibiting enzyme activity through binding interactions.
Comparaison Avec Des Composés Similaires
Benzene, 1,4-bis(benzimidazo-1-yl)-: This compound features benzimidazole groups instead of phthalimide groups.
1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: Contains imidazole groups and exhibits different electrochemical properties.
Uniqueness: Benzene, 1,4-bis(phthalimidomethyl)- is unique due to the presence of phthalimide groups, which impart distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
30391-55-0 |
|---|---|
Formule moléculaire |
C24H16N2O4 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H16N2O4/c27-21-17-5-1-2-6-18(17)22(28)25(21)13-15-9-11-16(12-10-15)14-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-12H,13-14H2 |
Clé InChI |
LXIIWCDTGITVSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966427.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)

![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B11966453.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11966462.png)

![2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966465.png)


![ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate](/img/structure/B11966490.png)

